2-(2-Carboxyphenyl)quinoline-4-carboxylic acid

CAS No.: 60539-01-7

Cat. No.: VC13345678

Molecular Formula: C17H11NO4

Molecular Weight: 293.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60539-01-7 |

|---|---|

| Molecular Formula | C17H11NO4 |

| Molecular Weight | 293.27 g/mol |

| IUPAC Name | 2-(2-carboxyphenyl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C17H11NO4/c19-16(20)12-7-2-1-5-10(12)15-9-13(17(21)22)11-6-3-4-8-14(11)18-15/h1-9H,(H,19,20)(H,21,22) |

| Standard InChI Key | ALWAONRJMCXJOH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C(=O)O |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C(=O)O |

Introduction

Structural and Chemical Characteristics

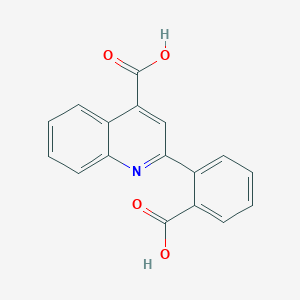

2-(2-Carboxyphenyl)quinoline-4-carboxylic acid (IUPAC name: 2-(2-carboxyphenyl)quinoline-4-carboxylic acid) belongs to the quinoline monocarboxylic acid family. Its molecular formula is , with a molecular weight of 293.28 g/mol. The structure combines a quinoline backbone substituted at the 4-position with a carboxylic acid group and a 2-carboxyphenyl moiety at the 2-position (Figure 1).

Key Physicochemical Properties

-

Melting Point: Analogous quinoline-4-carboxylic acids exhibit high melting points (e.g., 254–255°C for quinoline-4-carboxylic acid) .

-

Solubility: Derivatives are typically soluble in polar aprotic solvents like DMSO but exhibit limited solubility in water .

-

Acidity: The dual carboxylic acid groups confer a predicted pKa of ~1.03 for the quinoline-4-carboxylate moiety, with the phenyl carboxylic acid expected to have a similar acidic profile .

Synthesis and Manufacturing

The synthesis of quinoline-4-carboxylic acid derivatives often begins with isatin as a starting material. A patented method (CN102924374B) outlines a multi-step protocol adaptable for synthesizing 2-(2-carboxyphenyl)quinoline-4-carboxylic acid:

Reaction Sequence

-

Ring-Opening and Condensation: Isatin undergoes base-catalyzed (e.g., NaOH) ring-opening with acetone to yield 2-methylquinoline-4-carboxylic acid (99% yield) .

-

Aldol Addition: Reaction with benzaldehyde introduces a vinyl group at the 2-position, forming 2-vinylquinoline-4-carboxylic acid (85% yield) .

-

Oxidation and Decarboxylation: Potassium permanganate-mediated oxidation followed by decarboxylation in m-xylene yields the final product .

Modifications for Target Compound

To introduce the 2-carboxyphenyl group, the aldol addition step could employ 2-carboxybenzaldehyde instead of benzaldehyde. Subsequent oxidation and decarboxylation would retain the carboxylic acid functionalities.

Biological Activities

Mechanism of Action

The carboxylic acid groups facilitate interactions with biological targets, such as:

-

Metalloproteinases: Chelation of metal ions in enzyme active sites.

-

DNA Topoisomerases: Intercalation or stabilization of DNA-enzyme complexes.

Applications in Medicinal Chemistry

Antibiotic Development

Quinoline-4-carboxylic acids are key intermediates for fluoroquinolones (e.g., norfloxacin, gatifloxacin) . The 2-carboxyphenyl variant could enhance pharmacokinetic profiles by increasing solubility or target affinity.

Anticancer Agents

Derivatives with aromatic substituents demonstrate improved antitumor efficacy. For example, 2-vinylquinoline-4-carboxylic acid shows a 94% yield in decarboxylation steps, suggesting scalability for preclinical testing .

Physicochemical Data and Characterization

Spectroscopic Profiles

-

NMR: Key signals include aromatic protons at δ 7.5–8.5 ppm and carboxylic acid protons at δ 12–13 ppm .

-

IR: Strong absorptions at ~1700 cm (C=O stretch) and 2500–3000 cm (O-H stretch) .

Thermal Stability

Future Perspectives

-

Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.

-

Biological Screening: Prioritize assays against kinase targets and apoptosis pathways.

-

Structure-Activity Relationships: Systematically varying substituents to delineate pharmacophoric elements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume